Itsa-1

Description

Structure

3D Structure

Properties

IUPAC Name |

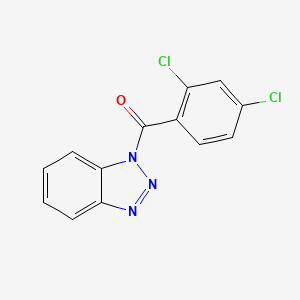

benzotriazol-1-yl-(2,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O/c14-8-5-6-9(10(15)7-8)13(19)18-12-4-2-1-3-11(12)16-17-18/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNLAUGZMOPBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354402 | |

| Record name | ITSA1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200626-61-5 | |

| Record name | ITSA1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ITSA-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Itsa-1

Introduction

Itsa-1 is a cell-permeable small molecule that has been identified as an activator of histone deacetylases (HDACs).[1][2] It functions as a specific suppressor of the effects induced by Trichostatin A (TSA), a well-characterized HDAC inhibitor.[2][3] Notably, this compound does not appear to affect the activity of other HDAC inhibitors, suggesting a specific mode of interaction. This document provides a comprehensive overview of the known mechanism of action of this compound, detailing its effects on cellular signaling pathways, supported by quantitative data from key experiments and detailed methodologies.

Core Mechanism of Action: HDAC Activation and NF-κB Pathway Inhibition

The primary mechanism of action of this compound is the activation of specific histone deacetylases. By enhancing the enzymatic activity of these HDACs, this compound leads to a decrease in histone acetylation, which in turn modulates gene expression and cellular signaling pathways. A critical consequence of this action is the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa B) signaling pathway.

Studies have demonstrated that this compound activates the activity of Class I and IIa HDACs, specifically HDACs 3, 4, 5, 7, and 10. This activation leads to the deacetylation of histones, which is a key step in the repression of gene transcription. The inhibition of the NF-κB pathway by this compound is a central element of its anti-inflammatory and cytoprotective effects. By preventing the activation of NF-κB, this compound reduces the expression of downstream pro-inflammatory cytokines and mediators, thereby alleviating systemic inflammation. Furthermore, this pathway inhibition contributes to the suppression of apoptosis and promotes cell survival.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Caption: Proposed signaling pathway for this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo and in vitro studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | This compound Concentration | Target/Condition | Observed Effect | Citation |

| A549 | 50 µM | TSA-induced cell cycle arrest | Reverts the cell cycle to a normal distribution. | |

| A549 | 50 µM | TSA-induced apoptosis | Reduces the number of apoptotic cells. | |

| A549 | 50 µM | TSA-induced (300 nM) histone/tubulin acetylation | Suppresses histone and tubulin acetylation to baseline levels. | |

| Murine ES | 50 µM | TSA-activated transcription | Suppresses transcription. | |

| HK-2 | 10 µM | sh-HDAC2 induced H3K27ac and SNRK expression | Nullifies the increase in H3K27ac and SNRK protein expression. |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Cardiac Arrest

| Parameter | Control Group | This compound Treated Group | % Change | Citation |

| Serum Biomarkers (4h post-ROSC) | ||||

| GFAP (pg/mL) | ~1250 | ~750 | ~40% Decrease | |

| S100β (pg/mL) | ~1500 | ~800 | ~47% Decrease | |

| TNF-α (pg/mL) | ~120 | ~70 | ~42% Decrease | |

| IL-1β (pg/mL) | ~150 | ~90 | ~40% Decrease | |

| Hippocampal Proteins (Relative Expression) | ||||

| p-NF-κB | Increased | Significantly Lower | Decrease | |

| p65 (nuclear) | Increased | Significantly Lower | Decrease | |

| Cleaved Caspase-3 | Increased | Significantly Decreased | Decrease | |

| Bax | Increased | Significantly Decreased | Decrease | |

| Bcl-2 | Decreased | Significantly Increased | Increase |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vivo Cardiac Arrest and Resuscitation Rat Model

Objective: To assess the effect of this compound on cardiac and neurological outcomes following cardiac arrest.

Methodology:

-

Animal Model: Sixty-nine adult male Wistar rats were subjected to 12 minutes of cardiac arrest induced by Vecuronium bromide.

-

Grouping: Rats were randomly assigned to five groups: normal control, sham operation, control (vehicle), SAHA (HDAC inhibitor), and this compound.

-

Drug Administration: The this compound group received an administration of the compound, although the specific dosage and route were not detailed in the provided text.

-

Functional Assessment: Cardiac function, survival rates, and neurological deficit scores (NDS) were evaluated at 24, 48, and 72 hours post-return of spontaneous circulation (ROSC). The Morris water maze was used to assess cognitive function at 72 hours.

-

Biomarker Analysis: Blood and hippocampal tissue were collected 4 hours post-ROSC. Serum levels of TNF-α, IL-1β, glial fibrillary acidic protein (GFAP), and S100β were measured. Hippocampal levels of TNF-α and IL-1β were also quantified.

-

Western Blot Analysis: Hippocampal tissue was homogenized in a protein extraction reagent with 1 mM PMSF. Protein concentration was determined using the BCA method. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% skim milk. Membranes were incubated overnight with primary antibodies against HDACs, NF-κB, p-NF-κB, caspase-3, cleaved caspase-3, Bcl-2, and Bax.

Experimental Workflow for In Vivo Rat Study

Caption: Workflow for the in vivo rat study of this compound in cardiac arrest.

In Vitro Cell-Based Assays

Objective: To determine the ability of this compound to counteract the effects of the HDAC inhibitor TSA.

Methodology:

-

Cell Culture: A549 (human lung carcinoma) or murine embryonic stem (ES) cells were cultured under standard conditions.

-

TSA Treatment: Cells were treated with TSA (e.g., 300 nM for A549 cells) for a specified duration (e.g., 2 hours) to induce effects like cell cycle arrest or histone acetylation.

-

This compound Treatment: Following or concurrently with TSA treatment, cells were incubated with this compound (e.g., 50 µM for A549 cells).

-

Cell Cycle Analysis: To assess the reversal of cell cycle arrest, cells were analyzed by flow cytometry after staining with a DNA-intercalating dye.

-

Acetylation Analysis: Levels of acetylated histones (e.g., acetyl-histone H3) and other proteins like tubulin were measured by Western blot to determine if this compound could reduce TSA-induced acetylation.

Logical Relationship between this compound and TSA

References

Unveiling Itsa-1: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itsa-1 (Item-Suppressing-TSA-1) has emerged as a significant chemical probe in the study of histone deacetylase (HDAC) biology. It functions as an HDAC activator, uniquely counteracting the effects of the potent HDAC inhibitor Trichostatin A (TSA). This technical guide provides an in-depth exploration of the discovery of this compound through a chemical genetic modifier screen and a detailed account of its chemical synthesis. The information presented herein is intended to equip researchers with the necessary knowledge to utilize and further investigate this valuable research tool.

Discovery of this compound: A Chemical Genetic Modifier Screen

This compound was identified through a high-throughput, cell-based chemical genetic modifier screen designed to find small molecules that could suppress the cytotoxic effects of Trichostatin A (TSA)[1][2]. TSA is a well-characterized HDAC inhibitor that causes cell cycle arrest and apoptosis in various cell lines. The screen aimed to identify compounds that could rescue cells from this TSA-induced phenotype, thereby pointing to novel components or regulators of HDAC pathways.

Experimental Protocol: Cytoblot Cell-Based Screen

The discovery of this compound was enabled by a cytoblot screening method, a technique that allows for the high-throughput analysis of cellular phenotypes[3].

Cell Line: A549 human lung carcinoma cells.

Procedure:

-

Cell Plating: A549 cells were seeded into 384-well microtiter plates and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with a library of small molecules in the presence of a concentration of TSA known to induce cell cycle arrest (e.g., 10 ng/mL).

-

Incubation: The plates were incubated for a period sufficient to observe the effects of TSA on the cell cycle (e.g., 48 hours).

-

Cell Lysis and Staining: Following incubation, the cells were lysed, and the nuclei were stained with a fluorescent DNA-binding dye (e.g., DAPI).

-

High-Throughput Microscopy and Analysis: The plates were imaged using an automated microscope, and the total fluorescence intensity per well was quantified. Wells with a higher fluorescence intensity compared to the TSA-only control indicated an increase in cell number, signifying a suppression of the TSA-induced cell cycle arrest.

-

Hit Confirmation and Validation: Compounds that showed significant suppression activity were subjected to secondary screens to confirm their activity and rule out artifacts.

This compound was identified as a robust "hit" from this screen, demonstrating a consistent ability to rescue A549 cells from TSA-induced cell cycle arrest.

Experimental Workflow for this compound Discovery

References

- 1. Chemical genetic modifier screens: small molecule trichostatin suppressors as probes of intracellular histone and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A phenotypic small molecule screen identifies an orphan ligand-receptor pair that regulates neural stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Activator: A Technical Guide to Itsa-1 and its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itsa-1 (N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide) has emerged as a unique small molecule modulator of histone deacetylase (HDAC) activity. Unlike the vast majority of compounds targeting HDACs, which act as inhibitors, this compound functions as an HDAC activator. It specifically counteracts the effects of HDAC inhibitors such as Trichostatin A (TSA) and Suberoylanilide Hydroxamic Acid (SAHA).[1][2] This distinct mechanism of action makes this compound a valuable tool for dissecting the intricate roles of histone acetylation in cellular processes and a potential starting point for novel therapeutic strategies.

This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its known biological activities and the experimental methodologies used to characterize them. While detailed structure-activity relationship (SAR) studies involving systematic structural modifications of this compound are not extensively available in the public domain, this guide summarizes the existing quantitative data and presents a foundation for future research in this area.

Data Presentation: Summary of this compound Biological Activity

The following table summarizes the key quantitative data related to the biological activity of this compound as reported in the literature. Due to a lack of publicly available SAR studies on this compound analogs, this table focuses on the effective concentrations and observed effects of the parent compound.

| Compound | Target/Assay | Cell Line / System | Concentration | Observed Effect | Reference |

| This compound | HDAC Activation (counteracting TSA) | A549 cells | 50 µM | Reverts TSA-induced cell cycle arrest.[1] | [1] |

| This compound | Histone Acetylation | A549 and murine ES cells | 50 µM | Suppresses TSA-induced histone acetylation.[1] | |

| This compound | Apoptosis | A549 cells | 50 µM | Reduces the number of apoptotic cells in the presence of TSA. | |

| This compound | Transcription | Murine ES cells | 50 µM | Suppresses TSA-activated transcription. | |

| This compound | HDAC Activation (counteracting SAHA) | A549 cells | 50 µM | Prevents SAHA-induced hyperacetylation of tubulin. | |

| This compound | Inflammatory Signaling | CBS+/- mice | 0.5 mg/kg (i.p.) | Suppresses IL-6 and TNF-α expression. |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the activation of histone deacetylases, thereby counteracting the effects of HDAC inhibitors. This leads to a decrease in histone acetylation levels. Histone deacetylation is a critical epigenetic modification that generally results in a more condensed chromatin structure, leading to transcriptional repression.

The signaling pathway influenced by this compound, particularly in the context of counteracting HDAC inhibitors, can be visualized as follows:

Caption: Signaling pathway of this compound as an HDAC activator.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for Histone Acetylation

This protocol is designed to assess the effect of this compound on the acetylation status of histones in the presence of an HDAC inhibitor.

1. Cell Culture and Treatment:

-

Plate A549 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with an HDAC inhibitor (e.g., 500 nM TSA) for 4-6 hours.

-

Add this compound (e.g., 50 µM) to the media and incubate for an additional 2-4 hours.

-

Include appropriate controls: vehicle (DMSO), this compound alone, and HDAC inhibitor alone.

2. Cell Lysis:

-

Aspirate the media and wash the cells once with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate briefly to shear DNA and reduce viscosity.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against acetylated histone H3 or H4 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with an antibody against total histone H3 or H4 as a loading control.

Caption: Experimental workflow for Western blotting.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution, particularly its ability to rescue cells from HDAC inhibitor-induced cell cycle arrest.

1. Cell Culture and Treatment:

-

Seed A549 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with an HDAC inhibitor (e.g., 500 nM TSA) for 24 hours to induce cell cycle arrest.

-

Add this compound (e.g., 50 µM) and incubate for another 12-24 hours.

-

Include appropriate controls: vehicle (DMSO), this compound alone, and HDAC inhibitor alone.

2. Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.

-

Fix the cells at -20°C for at least 2 hours (can be stored for several days).

3. Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cells in 500 µL of a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate in the dark for 30 minutes at room temperature.

4. Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 610 nm).

-

Collect data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Directions

This compound represents a fascinating and still largely unexplored tool in the field of epigenetics. Its unique ability to activate HDACs and counteract the effects of well-established inhibitors opens up new avenues for research into the dynamic regulation of histone acetylation. While the current body of literature provides a solid foundation for its mechanism of action and biological effects, there is a clear need for comprehensive structure-activity relationship studies.

Future research should focus on the synthesis and biological evaluation of this compound analogs to elucidate the key structural features required for its HDAC-activating properties. Such studies would not only provide a deeper understanding of its mechanism but could also lead to the development of more potent and selective HDAC activators. These second-generation compounds could have significant potential as chemical probes and, ultimately, as therapeutic agents for diseases where the targeted activation of HDACs may be beneficial.

References

The Role of ITSA-1 in Histone Deacetylation: A Technical Overview

Abstract

Itsa-1 is a small molecule activator of histone deacetylases (HDACs).[1] It functions by counteracting the effects of HDAC inhibitors, such as Trichostatin A (TSA), thereby restoring deacetylation activity.[1] This technical guide provides a comprehensive overview of the known functions of this compound, with a focus on its role in histone deacetylation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and drug development efforts in this area.

Introduction to this compound and Histone Deacetylation

Histone acetylation is a critical epigenetic modification that regulates chromatin structure and gene expression.[2][3] This process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs), which add acetyl groups to lysine residues on histone tails, and histone deacetylases (HDACs), which remove them.[2] Acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is generally associated with active gene transcription.

This compound has been identified as an activator of HDACs. Unlike HDAC inhibitors that promote histone acetylation, this compound works to suppress it, particularly in the presence of inhibitors like TSA. This activity allows this compound to counteract TSA-induced effects such as cell cycle arrest, histone and tubulin acetylation, and transcriptional activation. This compound's mechanism is specific, as it does not affect HDAC activity in the absence of TSA or in the presence of other HDAC inhibitors.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative findings from various studies on this compound's effects on cellular processes related to histone deacetylation.

| Parameter | Cell Line/Model | Concentration of this compound | Effect | Reference |

| Cell Cycle Rescue | A549 cells | 50 µM | Reverts TSA-arrested cells to a normal cell cycle distribution. | |

| Apoptosis Reduction | A549 cells | 50 µM | Reduces the number of apoptotic cells in the presence of TSA. | |

| Histone Acetylation Suppression | A549 and murine ES cells | 50 µM | Suppresses TSA-induced histone acetylation, reducing it to baseline levels. | |

| Transcriptional Suppression | Murine ES cells | 50 µM | Suppresses TSA-activated transcription. | |

| Inflammatory Signaling Attenuation | CBS+/- mice | 0.5 mg/kg (i.p.) | Balances deacetylation activity and suppresses IL-6 and TNF-α expression. | |

| Neuroprotection | Cardiac arrest rat model | Not specified | Decreases histone acetylation in the hippocampus, inhibits the NF-κB pathway, and reduces neuronal apoptosis. |

Signaling and Functional Pathways of this compound

This compound's primary role is to restore HDAC activity in the presence of the inhibitor TSA. This action has downstream consequences on various cellular pathways, most notably those involved in cell cycle regulation and inflammatory signaling.

Key Experimental Protocols

In Vitro HDAC Activity Assay

This protocol is designed to assess the effect of this compound on HDAC activity in the presence and absence of TSA using a HeLa cell lysate as the source of HDAC enzymes.

Materials:

-

HeLa cell lysate

-

HDAC fluorometric substrate

-

Assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

This compound

-

Trichostatin A (TSA)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare the reaction mixture in a 96-well plate by adding the assay buffer, HeLa cell lysate, and the fluorometric HDAC substrate.

-

Add this compound and/or TSA at the desired concentrations to the respective wells. Include control wells with no compounds and wells with only TSA.

-

Incubate the plate at 37°C for the desired time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate the plate at room temperature for 15 minutes to allow for signal development.

-

Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the substrate.

-

Calculate the HDAC activity relative to the controls.

Western Blot for Histone Acetylation

This protocol is used to determine the levels of histone acetylation in cells treated with this compound and TSA.

Materials:

-

A549 or murine ES cells

-

This compound

-

Trichostatin A (TSA)

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture A549 or murine ES cells to the desired confluency.

-

Treat the cells with this compound and/or TSA at the specified concentrations and for the indicated times.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Conclusion

This compound is a valuable research tool for studying the dynamics of histone deacetylation. Its ability to specifically counteract the effects of TSA allows for the investigation of the cellular consequences of restoring HDAC activity. Further research into the precise molecular interactions of this compound with HDACs and its broader effects on the epigenome will be crucial for understanding its full therapeutic potential, particularly in the context of diseases characterized by aberrant histone acetylation, such as cancer and inflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Histone deacetylase 1 maintains lineage integrity through histone acetylome refinement during early embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase 1 maintains lineage integrity through histone acetylome refinement during early embryogenesis | eLife [elifesciences.org]

The Emergence of Itsa-1: A Technical Guide to its Influence on Gene Expression and Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itsa-1 is a novel small molecule that functions as an activator of histone deacetylases (HDACs), positioning it as a significant tool for studying the epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantifiable effects on gene expression, and detailed experimental protocols for its application in research settings. By counteracting the effects of HDAC inhibitors such as Trichostatin A (TSA), this compound offers a unique approach to dissecting the roles of histone acetylation in cellular processes. This document consolidates current knowledge to support further investigation into the therapeutic potential of HDAC activation.

Introduction to this compound: An HDAC Activator

This compound acts as a unique molecular probe by activating histone deacetylases (HDACs), enzymes that play a critical role in chromatin remodeling and the regulation of gene expression. Unlike the more extensively studied HDAC inhibitors, this compound provides a mechanism to reverse the effects of hyperacetylation, a state often induced by these inhibitors. Its primary characterized function is the counteraction of cellular responses to Trichostatin A (TSA), a potent HDAC inhibitor. This compound has been demonstrated to reverse TSA-induced cell cycle arrest, histone hyperacetylation, and the subsequent activation of gene transcription.[1][2] This makes this compound an invaluable tool for researchers studying the dynamic interplay of histone acetylation in both normal physiological and pathological states.

Mechanism of Action: Reversing HDAC Inhibition

The principal mechanism of this compound revolves around its ability to suppress the inhibitory effects of TSA on HDAC activity.[3] It is important to note that this compound does not appear to directly activate HDAC enzymes in the absence of an inhibitor like TSA.[4][5] Instead, its effect is observed when introduced concurrently with or following TSA treatment. This suggests that this compound may act by interfering with the binding of TSA to the active site of HDACs or by allosterically modifying the enzyme to overcome the inhibitory effect.

A key signaling pathway influenced by this compound is the NF-κB pathway. In a study on cardiac arrest in rats, this compound was shown to inhibit the activation of the NF-κB pathway, which is a critical regulator of inflammatory gene expression. By activating HDACs, this compound is proposed to lead to the deacetylation of NF-κB subunits, thereby preventing their transcriptional activity.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures involving this compound, the following diagrams have been generated using the DOT language.

Caption: this compound's mechanism of action in counteracting TSA-mediated HDAC inhibition and its downstream effects.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound through HDAC activation.

Caption: A generalized experimental workflow for studying the effects of this compound in cell culture.

Quantitative Data on Gene Expression and Cellular Effects

The following tables summarize the quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound on Cellular Processes

| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |

| A549 | This compound | 50 μM | Not Specified | Reversion of TSA-induced cell cycle arrest. | |

| A549 | This compound | 50 μM | 5 hours | Reduction in the number of apoptotic cells in TSA-treated cultures. | |

| A549 | This compound | 50 μM | 2 hours | Suppression of TSA-induced histone acetylation. | |

| Murine ES Cells | This compound | 50 μM | 2 hours | Suppression of TSA-induced histone acetylation. | |

| Murine ES Cells | This compound | 50 μM | 30 minutes | Suppression of TSA-activated transcription. |

Table 2: In Vivo Effects of this compound

| Animal Model | Treatment | Dosage | Dosing Regimen | Duration | Observed Effect | Reference |

| CBS+/- Mice | This compound | 0.5 mg/kg | Intraperitoneal injection, 3 times/week | 8 weeks | Suppression of IL-6 and TNF-α expression; attenuation of histone acetylation-dependent inflammatory signaling. | |

| Wistar Rats (Cardiac Arrest Model) | This compound | Not Specified | Not Specified | Not Specified | Decreased serum levels of IL-1β and TNF-α; reduced hippocampal TNF-α and IL-1β. |

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the cited literature and provide a framework for conducting experiments with this compound.

Cell Culture and Treatment

-

Cell Lines: A549 (human lung carcinoma) and murine embryonic stem (ES) cells are commonly used.

-

Culture Conditions: Culture cells in appropriate media and conditions as per standard protocols.

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a stock concentration of 10-50 mM.

-

For in vivo studies, this compound can be prepared in a vehicle of DMSO and corn oil.

-

-

Treatment Protocol:

-

Seed cells to the desired density and allow them to adhere overnight.

-

For TSA co-treatment experiments, cells can be treated with TSA (e.g., 300 nM) for a specified period (e.g., 2 hours) followed by the addition of this compound (e.g., 50 μM) for a further incubation period (e.g., 30 minutes to 5 hours).

-

Alternatively, this compound can be added concurrently with TSA.

-

Include appropriate vehicle controls (e.g., DMSO).

-

Western Blot Analysis for Histone Acetylation

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a suitable master mix, cDNA template, and gene-specific primers for target genes (e.g., IL-6, TNF-α) and a reference gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

In Vivo Animal Studies

-

Animal Model: The use of specific mouse or rat strains will depend on the research question (e.g., CBS+/- mice for inflammatory studies, Wistar rats for cardiac arrest models).

-

Drug Administration: this compound can be administered via intraperitoneal injection. The vehicle for administration may consist of DMSO and corn oil.

-

Dosage and Regimen: A dosage of 0.5 mg/kg administered three times a week has been reported. The optimal dosage and frequency should be determined empirically for each model.

-

Sample Collection and Analysis: At the end of the study period, collect tissues and/or blood for downstream analysis, such as ELISA for cytokine levels, Western blotting for protein expression, or immunohistochemistry for tissue-specific markers.

Conclusion and Future Directions

This compound represents a significant advancement in the chemical biology toolkit for studying epigenetic regulation. Its ability to activate HDACs and counteract the effects of HDAC inhibitors provides a nuanced approach to understanding the role of histone acetylation in gene expression, cell cycle control, and inflammatory signaling. The data and protocols presented in this guide offer a solid foundation for researchers to explore the multifaceted effects of this compound. Future research should focus on elucidating the precise molecular interactions between this compound, HDACs, and HDAC inhibitors. Furthermore, exploring the therapeutic potential of this compound in diseases characterized by aberrant histone acetylation, such as certain cancers and inflammatory disorders, warrants further investigation. The continued study of this compound will undoubtedly contribute to a deeper understanding of the epigenetic landscape and may pave the way for novel therapeutic strategies.

References

Unraveling the Molecular Impact of Itsa-1: A Technical Guide to its Influence on Cellular Signaling

For Immediate Release

This technical guide provides an in-depth analysis of the signaling pathways modulated by Itsa-1, a known activator of histone deacetylases (HDACs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, presents quantitative data from key studies, and offers detailed experimental protocols. Through logical diagrams and structured data, this guide aims to facilitate further investigation into the therapeutic potential of this compound.

Core Mechanism of Action: HDAC Activation and Counteraction of TSA-Induced Effects

This compound functions as an activator of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. A key characteristic of this compound is its ability to counteract the effects of HDAC inhibitors, most notably Trichostatin A (TSA). This compound has been shown to reverse TSA-induced cell cycle arrest and apoptosis by suppressing TSA-mediated histone and tubulin acetylation.[1][2] Interestingly, the suppressive activity of this compound on acetylation levels is primarily observed when administered concurrently with or following TSA treatment, suggesting that the molecular target of this compound may be induced or made accessible by HDAC inhibition.[1]

Modulation of Inflammatory Signaling Pathways

A significant aspect of this compound's activity is its role in attenuating inflammatory responses. Research has demonstrated that this compound can suppress the expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] This anti-inflammatory effect is linked to its ability to modulate histone acetylation-dependent inflammatory signaling.

In a preclinical model of cardiac arrest, this compound demonstrated a protective effect by improving cardiac and neurological outcomes.[3] This was associated with a reduction in systemic inflammation, inhibition of glial cell activation, and suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Specifically, this compound treatment led to decreased levels of phosphorylated NF-κB, a key step in its activation cascade.

Signaling Pathway Diagram: this compound and the NF-κB Pathway

References

The Anti-Inflammatory Properties of Itsa-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itsa-1 is a small molecule compound identified as a potent activator of histone deacetylases (HDACs). This technical guide delves into the core anti-inflammatory properties of this compound, summarizing the current understanding of its mechanism of action, presenting available quantitative data, and providing detailed experimental protocols. Emerging research highlights the potential of this compound in mitigating inflammatory responses through the modulation of key signaling pathways, particularly the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) cascade, and the suppression of pro-inflammatory cytokine production. This document aims to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development who are interested in the therapeutic potential of HDAC activators in inflammatory diseases.

Core Mechanism of Action: Histone Deacetylase Activation

This compound exerts its biological effects by activating histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation process leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. In the context of inflammation, the activation of HDACs by this compound has been shown to counteract the effects of HDAC inhibitors like trichostatin A (TSA), which promote histone acetylation and gene expression.

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the expression of pro-inflammatory genes. A key target of this regulation is the NF-κB signaling pathway, a central mediator of the inflammatory response.

Quantitative Data on Anti-Inflammatory Effects

The available quantitative data on the anti-inflammatory effects of this compound primarily comes from in vivo studies. A notable study in a rat model of cardiac arrest demonstrated the potent anti-inflammatory activity of this compound.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Cardiac Arrest [1]

| Inflammatory Marker | Tissue/Fluid | Treatment Group | Concentration | % Reduction vs. Control |

| TNF-α | Serum | This compound | Not Specified | Statistically Significant |

| IL-1β | Serum | This compound | Not Specified | Statistically Significant |

| TNF-α | Hippocampus | This compound | Not Specified | Statistically Significant |

| IL-1β | Hippocampus | This compound | Not Specified | Statistically Significant |

Note: While the study demonstrated a statistically significant reduction in cytokine levels, specific percentage reductions and dose-response data are not available in the current literature.

Key Signaling Pathway Modulation: The NF-κB Cascade

This compound has been shown to inhibit the activation of the NF-κB signaling pathway.[1] NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.

This compound, through its activation of HDACs, is proposed to interfere with this process. The deacetylation of components of the NF-κB pathway or associated co-activators may lead to the suppression of NF-κB's transcriptional activity. Western blot analysis from in vivo studies has shown that this compound treatment leads to a significant decrease in the levels of phosphorylated NF-κB p65 subunit in the nucleus, indicating an inhibition of NF-κB activation.[1]

Caption: Proposed mechanism of this compound's anti-inflammatory action via HDAC activation and subsequent inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.

In Vivo Model of Inflammation

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a rodent model of systemic inflammation.

Protocol:

-

Animal Model: Male Wistar rats (250-300g) are used.

-

Induction of Inflammation: Systemic inflammation is induced by a model of cardiac arrest and resuscitation, which is known to elicit a robust inflammatory response.

-

This compound Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO and corn oil) and administered via intraperitoneal (i.p.) injection at a specified dose prior to the induction of inflammation. A vehicle control group is also included.

-

Sample Collection: At a predetermined time point post-inflammation induction (e.g., 4 hours), blood and brain tissue (hippocampus) are collected.

-

Cytokine Analysis: Serum and hippocampal homogenates are prepared. The concentrations of TNF-α and IL-1β are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Nuclear and cytoplasmic protein fractions are extracted from hippocampal tissue. Western blotting is performed to assess the levels of total and phosphorylated NF-κB p65 in each fraction.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-1β) in biological samples.

Protocol:

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample and Standard Incubation: After washing, standards of known cytokine concentrations and the prepared biological samples (serum or tissue homogenates) are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Following another wash step, streptavidin-conjugated horseradish peroxidase (HRP) is added and incubated for 30 minutes at room temperature.

-

Substrate Addition and Signal Detection: The plate is washed a final time, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of the cytokine in the samples is determined by interpolating their absorbance values on the standard curve.

Western Blot for NF-κB Activation

Objective: To assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Protocol:

-

Protein Extraction: Nuclear and cytoplasmic protein fractions are isolated from tissue samples using a commercial extraction kit. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total NF-κB p65 and phosphorylated NF-κB p65. An antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) should be used as loading controls.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated p65 in the nucleus are normalized to the total p65 and the nuclear loading control.

Caption: A generalized experimental workflow for evaluating the anti-inflammatory properties of this compound in vivo.

Conclusion and Future Directions

This compound represents a promising pharmacological tool for the study of HDAC activation and a potential lead compound for the development of novel anti-inflammatory therapeutics. The current body of evidence strongly suggests that this compound mitigates inflammation by suppressing the production of key pro-inflammatory cytokines through the inhibition of the NF-κB signaling pathway.

Future research should focus on several key areas to further elucidate the therapeutic potential of this compound:

-

In Vitro Dose-Response Studies: Conducting comprehensive in vitro studies to determine the IC50 values of this compound for the inhibition of various inflammatory mediators in different cell types is crucial for a more complete understanding of its potency and selectivity.

-

Elucidation of Specific HDAC Targets: Identifying the specific HDAC isoenzymes activated by this compound that are responsible for its anti-inflammatory effects will be critical for the development of more targeted therapies with improved safety profiles.

-

Exploration in Other Inflammatory Models: Evaluating the efficacy of this compound in a broader range of preclinical models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) will help to define its potential therapeutic applications.

-

Investigation of Non-Histone Targets: Further studies are needed to determine the extent to which the anti-inflammatory effects of this compound are mediated by the deacetylation of non-histone proteins involved in inflammatory signaling.

By addressing these key questions, the scientific community can continue to unravel the complexities of HDAC activation in inflammation and pave the way for the development of new and effective treatments for a wide range of inflammatory disorders.

References

A Technical Guide to the In Vitro Neuroprotective Effects of Itsa-1

Abstract

Itsa-1 is a novel small molecule identified as an activator of histone deacetylase (HDAC) activity. While much of the research into neuroprotection has focused on HDAC inhibitors, this compound presents a unique, counterintuitive mechanism. Preclinical studies suggest that this compound confers significant neuroprotective effects by reducing histone acetylation, which in turn inhibits the pro-inflammatory NF-κB signaling pathway, suppresses glial cell activation, and ultimately reduces neuronal apoptosis. This technical guide synthesizes the current understanding of this compound's mechanism, provides a summary of key quantitative data from foundational studies, and outlines detailed experimental protocols for validating its neuroprotective effects in vitro. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases and acute brain injury.

Introduction: A Novel Mechanism in Neuroprotection

Epigenetic modifications, particularly the acetylation and deacetylation of histone proteins, play a critical role in regulating gene expression and maintaining neuronal health.[1] The balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs) is crucial; increased acetylation generally leads to a more open chromatin structure, promoting gene transcription, while deacetylation is associated with transcriptional repression.[1]

Historically, the therapeutic strategy for neuroprotection has centered on the use of HDAC inhibitors (HDACis).[2][3][4] HDACis have shown promise by preventing neuronal death in various models of brain injury and neurodegeneration. In contrast, this compound functions as an HDAC activator. Emerging evidence from in vivo models of cardiac arrest and resuscitation demonstrates that this compound provides robust neuroprotective and cardiovascular benefits. This compound appears to exert these effects by mitigating systemic inflammation and inhibiting apoptosis through a novel epigenetic mechanism.

Proposed Mechanism of Action

The primary neuroprotective mechanism of this compound is hypothesized to be its ability to suppress neuroinflammation. This is achieved through the activation of specific HDACs, leading to a cascade of downstream effects that culminate in reduced neuronal cell death.

The proposed signaling pathway is as follows:

-

HDAC Activation: this compound activates Class II HDACs, specifically isoforms 3, 4, 5, 7, and 10.

-

Reduction of Histone Acetylation: The increased HDAC activity leads to a decrease in the acetylation levels of histone proteins in neurons and glial cells.

-

Inhibition of NF-κB Pathway: Reduced acetylation inhibits the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses.

-

Suppression of Neuroinflammation: Inhibition of NF-κB leads to a significant reduction in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This compound has also been shown to inhibit the activation of glial cells (astrocytes and microglia), which are key contributors to the neuroinflammatory environment following injury.

-

Inhibition of Apoptosis: By suppressing inflammatory and other pro-death signals, this compound promotes neuronal survival. This is evidenced by a decrease in the expression of apoptotic markers like cleaved caspase-3 and Bax, and an increase in the anti-apoptotic protein Bcl-2.

Quantitative Data Summary

While direct in vitro quantitative data on this compound's neuroprotective effects is still emerging, the foundational in vivo study in a rat model of cardiac arrest provides key benchmarks for designing and evaluating in vitro experiments. The following tables summarize these critical findings.

Table 1: Effect of this compound on Serum and Hippocampal Biomarkers Data obtained 4 hours post-resuscitation from a rat model of cardiac arrest.

| Parameter | Biomarker | Control Group (Mean ± SD) | This compound Group (Mean ± SD) | Effect of this compound |

| Brain Injury Markers (Serum) | GFAP (pg/mL) | >2500 | ~1500 | Significant Decrease |

| S100β (pg/mL) | ~4000 | ~2000 | Significant Decrease | |

| Inflammatory Cytokines (Serum) | IL-1β (pg/mL) | ~250 | ~150 | Significant Decrease |

| TNF-α (pg/mL) | ~150 | ~75 | Significant Decrease | |

| Inflammatory Cytokines (Hippocampus) | IL-1β (pg/mL) | ~300 | ~150 | Significant Decrease |

| TNF-α (pg/mL) | ~200 | ~100 | Significant Decrease |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression Data derived from Western blot analysis of hippocampal tissue.

| Protein | Function | Effect of this compound Treatment |

| Bcl-2 | Anti-apoptotic | Increased Expression |

| Bax | Pro-apoptotic | Decreased Expression |

| Cleaved Caspase-3 | Executioner of apoptosis | Decreased Expression |

| p-NF-κB | Activated pro-inflammatory transcription factor | Decreased Expression |

| HDACs | Histone Deacetylases | Increased Expression |

| Histone Acetylation | Global Mark of Active Transcription | Decreased Levels |

Recommended Experimental Protocols for In Vitro Validation

To validate the direct neuroprotective effects of this compound in vitro, a series of well-defined experiments are necessary. The following protocols provide a framework for this investigation.

Preparation of this compound Stock Solution

-

Reagent: this compound (CAS No. 200626-61-5).

-

Solvent: Use fresh, anhydrous Dimethyl Sulfoxide (DMSO).

-

Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound powder in DMSO. Vortex thoroughly to ensure complete dissolution.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity.

In Vitro Model of Neuronal Injury

-

Cell Lines: Use relevant neuronal cell models such as primary cortical or hippocampal neurons, or immortalized cell lines like SH-SY5Y (human neuroblastoma). For studying inflammatory effects, co-cultures with microglial cells (e.g., BV-2) can be used.

-

Injury Induction:

-

Oxygen-Glucose Deprivation (OGD): To mimic ischemic injury, culture cells in a glucose-free medium inside a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2-4 hours), followed by reoxygenation in normal culture medium.

-

LPS-Induced Inflammation: To model neuroinflammation, treat cultures (especially those containing microglia) with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to stimulate an inflammatory response.

-

Excitotoxicity: Treat neuronal cultures with a high concentration of glutamate (e.g., 50-100 µM) to induce excitotoxic cell death.

-

Cell Viability Assay (MTT)

-

Protocol:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Induce injury and treat with various concentrations of this compound. Include appropriate vehicle controls.

-

After the incubation period (e.g., 24 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

-

Analysis: Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the uninjured control group.

Western Blot for Mechanistic Markers

-

Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies targeting:

-

Apoptosis: Cleaved Caspase-3, Bcl-2, Bax.

-

Inflammation: p-NF-κB p65, NF-κB p65.

-

Mechanism: Acetylated-Histone H3, Histone H3.

-

Loading Control: GAPDH or β-actin.

-

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. Quantify band density using software like ImageJ, normalizing to the loading control.

ELISA for Inflammatory Cytokines

-

Sample Collection: After the treatment period, collect the cell culture supernatant from each well.

-

Procedure: Use commercially available ELISA kits for TNF-α and IL-1β according to the manufacturer's instructions.

-

Analysis: Measure absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.

Logical Framework for In Vitro Investigation

The validation of this compound's neuroprotective effects in vitro follows a logical progression from confirming its primary molecular action to observing the ultimate cellular outcome.

Conclusion and Future Directions

This compound represents a promising and novel therapeutic candidate for conditions involving neuroinflammation and neuronal cell death. Its unique mechanism as an HDAC activator distinguishes it from the more widely studied HDAC inhibitors. The strong neuroprotective effects observed in preclinical in vivo models are attributed to its ability to suppress the NF-κB inflammatory pathway via histone deacetylation.

Rigorous in vitro investigation using the protocols outlined in this guide is the essential next step to confirm these effects directly on neuronal and glial cells. Future research should focus on identifying the specific substrates of the HDACs activated by this compound, exploring its efficacy across a wider range of neurodegenerative models, and further elucidating the downstream consequences of its unique epigenetic modulation. These studies will be critical for advancing this compound from a promising tool compound to a potential clinical therapeutic.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Histone Deacetylase Inhibitors: A Novel Strategy for Neuroprotection and Cardioprotection Following Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors are neuroprotective and preserve NGF-mediated cell survival following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Itsa-1 as a Tool for Studying Chromatin Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of epigenetics, the ability to modulate the activity of chromatin-modifying enzymes is crucial for dissecting complex regulatory networks. While much focus has been placed on the inhibition of these enzymes, the activation of specific pathways offers a complementary and powerful approach to understanding their biological roles. Itsa-1 (1-(2,4-dichlorobenzoyl)-1H-benzotriazole) has emerged as a unique small molecule tool for researchers studying chromatin biology. It functions as an activator of histone deacetylases (HDACs), enzymes that play a pivotal role in shaping the chromatin landscape and regulating gene expression.[1][2]

This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a tool to investigate the functional consequences of histone deacetylation. We will explore how this compound can be used to probe the intricate crosstalk between histone acetylation and other critical post-translational modifications, such as the H3K36 trimethylation deposited by SETD2. This guide offers detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate the integration of this compound into chromatin research and drug discovery workflows.

Core Mechanism of Action

This compound is a cell-permeable compound that functions by activating a subset of histone deacetylases.[2][3] Unlike the vast majority of small molecules targeting this enzyme class, which are inhibitors, this compound promotes the removal of acetyl groups from histone and non-histone proteins. One study, using Western blot analysis, has shown that this compound activates the enzymatic activity of HDACs 3, 4, 5, 7, and 10.[2]

The primary and most direct effect of this compound is the reduction of global histone acetylation levels. This activity makes it a powerful tool to counteract the effects of HDAC inhibitors, such as Trichostatin A (TSA). By promoting a state of histone hypoacetylation, this compound allows researchers to investigate the downstream cellular consequences, including changes in chromatin structure, gene transcription, and cell signaling.

Data Presentation: Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₇Cl₂N₃O | |

| Molecular Weight | 292.12 g/mol | |

| Purity | >99% (as reported by vendor) | |

| Solubility (DMSO) | ≥ 58 mg/mL (198.54 mM) | |

| Solubility (Ethanol) | 5 mg/mL (17.12 mM) | |

| Storage | Powder: -20°C (3 years) | |

| In solvent: -80°C (1 year) |

Table 2: In Vitro Effects of this compound on Cellular Models

| Parameter | Cell Line(s) | Concentration | Duration | Effect | Reference |

| Histone Deacetylation | A549, murine ES | 50 µM | 2 hours | Suppresses TSA-induced histone acetylation. | |

| Cell Cycle Regulation | A549 | 50 µM | - | Reverts TSA-induced cell cycle arrest to a normal distribution. | |

| Apoptosis | A549 | 50 µM | 5 hours | Reduces the number of apoptotic cells in TSA-treated cultures. | |

| Transcriptional Regulation | murine ES | 50 µM | 30 mins | Suppresses TSA-activated transcription. |

Table 3: In Vivo Data for this compound

| Parameter | Animal Model | Dosage | Administration Route | Effect | Reference |

| Attenuation of Inflammatory Signaling | CBS+/- mice | 0.5 mg/kg (3 times/week for 8 weeks) | Intraperitoneal | Suppressed IL-6 and TNF-α expression. | |

| Improved Cardiac Function Post-Resuscitation | Wistar rats | Not specified | Intraperitoneal | Increased Left Ventricular Ejection Fraction (LVEF) to 81.01% ± 2.88% compared to control (61.15% ± 1.07%). | |

| Increased Cardiac Output (CO) to 39.61 ± 4.12 ml/min compared to control (26.49 ± 3.78 ml/min). | |||||

| Reduced Inflammatory Markers Post-Resuscitation | Wistar rats | Not specified | Intraperitoneal | Decreased serum levels of IL-1β and TNF-α. |

This compound as a Tool for Probing Chromatin Crosstalk

While direct studies employing this compound to investigate the SETD2 pathway are not yet published, the compound serves as an invaluable tool for exploring the functional consequences of histone deacetylation, which is known to intersect with histone methylation pathways.

Histone H3 lysine 36 trimethylation (H3K36me3), catalyzed exclusively by SETD2, is a hallmark of actively transcribed gene bodies. A crucial aspect of this pathway is its crosstalk with histone deacetylation. H3K36me3 acts as a docking site for protein complexes containing HDACs, such as the Rpd3S complex in yeast. This recruitment is essential for deacetylating histones within the gene body, which suppresses cryptic transcription initiation and ensures transcriptional fidelity.

Conversely, the acetylation state of histones can influence the activity of histone methyltransferases. Recent findings indicate that polyacetylation of histone tails on a nucleosome substrate enhances the H3K36 methylation activity of SETD2 in vitro.

This intricate relationship suggests that by modulating the cellular histone acetylation landscape with this compound, researchers can investigate the downstream effects on SETD2-mediated processes. For instance, inducing histone deacetylation with this compound could be hypothesized to:

-

Alter the recruitment of HDAC complexes to gene bodies.

-

Influence the overall fidelity of transcription.

-

Potentially modulate the enzymatic activity of SETD2 itself, given the stimulatory effect of acetylation.

This compound, therefore, allows for the creation of a cellular environment dominated by histone deacetylation, enabling the study of how this state impacts the deposition and function of other critical chromatin marks like H3K36me3.

Mandatory Visualizations

Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Preparation of this compound Stock Solutions

Materials:

-

This compound powder (MW: 292.12)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 20 mM stock solution, dissolve 5.84 mg of this compound in 1 mL of anhydrous DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 1 year).

Protocol 2: Cell Viability Assay (MTS/MTT)

Purpose: To determine the cytotoxic effects of this compound on a given cell line.

Materials:

-

Cells of interest (e.g., A549)

-

Complete culture medium

-

96-well clear-bottom tissue culture plates

-

This compound stock solution (20 mM in DMSO)

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the 20 mM stock. Final concentrations may range from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Afterwards, add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis of Histone Acetylation

Purpose: To quantify changes in global or site-specific histone acetylation following this compound treatment.

Materials:

-

Cells cultured in 6-well plates or 10 cm dishes

-

This compound and TSA stock solutions

-

PBS, ice-cold

-

Cell scraper

-

Acid extraction buffer (e.g., 0.2 M H₂SO₄)

-

Trichloroacetic acid (TCA)

-

Acetone, ice-cold

-

RIPA buffer

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies (e.g., anti-pan-acetyl-lysine, anti-H3K27ac, anti-total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with vehicle (DMSO), this compound (e.g., 50 µM), TSA (e.g., 500 nM), and a combination of this compound and TSA for the desired time (e.g., 2-6 hours).

-

Histone Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells and extract histones using an acid extraction method.

-

Precipitate the histones with TCA, wash with ice-cold acetone, and air-dry the pellet.

-

Resuspend the histone pellet in deionized water.

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 10-20 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins on a 15% SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the chemiluminescent substrate.

-

-

Detection: Image the blot using a chemiluminescence detection system. Quantify band intensities and normalize the acetyl-histone signal to the total histone H3 signal.

Protocol 4: Chromatin Immunoprecipitation (ChIP)

Purpose: To determine the effect of this compound on histone acetylation at specific genomic loci.

Materials:

-

Cells cultured in 15 cm dishes

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Cell lysis and nuclear lysis buffers

-

Sonication buffer

-

Sonicator (e.g., Bioruptor)

-

ChIP dilution buffer

-

Antibodies for immunoprecipitation (e.g., anti-H3K27ac, Normal Rabbit IgG)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR analysis of target loci

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle as determined from previous experiments. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in sonication buffer and shear the chromatin to fragments of 200-800 bp using a sonicator.

-

Immunoprecipitation:

-

Clarify the sonicated chromatin by centrifugation.

-

Save a small aliquot as the "input" control.

-

Dilute the remaining chromatin with ChIP dilution buffer.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the specific antibody (e.g., anti-H3K27ac) or an IgG control overnight at 4°C.

-

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.

-

qPCR Analysis: Perform quantitative PCR using the purified DNA from the input and immunoprecipitated samples with primers specific to the promoter regions of interest.

-

Data Analysis: Calculate the enrichment of the target histone mark at specific loci relative to the input and the IgG control. Compare the enrichment between this compound-treated and vehicle-treated samples.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Histone Deacetylase Activator this compound Improves the Prognosis of Cardiac Arrest Rats by Alleviating Systemic Inflammatory Responses Following Cardiopulmonary Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | HDAC | TargetMol [targetmol.com]

Itsa-1: A Molecular Switch Reversing Trichostatin A-Induced Cellular Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Trichostatin A (TSA), a potent histone deacetylase (HDAC) inhibitor, has been extensively studied for its anti-cancer properties, primarily attributed to its ability to induce cell cycle arrest, apoptosis, and changes in gene expression through the hyperacetylation of histones and other proteins like tubulin. However, the development of targeted therapies requires a deeper understanding of the mechanisms that can counteract these effects. This technical guide focuses on Itsa-1, a small molecule identified as a specific suppressor of TSA-induced phenotypes. We provide a comprehensive overview of the current knowledge on this compound's role in reversing the cellular effects of TSA, including quantitative data, detailed experimental protocols, and elucidated signaling pathways. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery, facilitating further investigation into the therapeutic potential of modulating HDAC inhibitor activity.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. HDAC inhibitors, such as Trichostatin A (TSA), disrupt this process, leading to histone hyperacetylation, chromatin relaxation, and the activation of tumor suppressor genes.[1][2] Consequently, TSA has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.[3][4][5]